Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate
Description
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-14-9-4-7(10(13)15-2)8(12)3-6(9)5-11/h3-4H,5H2,1-2H3 |
InChI Key |
JQGHBADMHDOOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CBr)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, such as 4-methyl-2-fluoro-5-methoxybenzoic acid. The bromination reaction is carried out using bromine in the presence of a catalyst like iron(III) bromide. The resulting bromomethyl derivative is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, including anti-HIV compounds.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate depends on its application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The bromomethyl group can facilitate the formation of covalent bonds with biological targets, leading to inhibition or modulation of specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural differences and similarities with related compounds:
Key Observations :
- Positional Isomerism: The placement of bromo/bromomethyl and fluoro groups significantly alters steric and electronic profiles.
- Functional Group Effects : Hydroxy groups (as in Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) increase hydrogen-bonding capacity but reduce stability under acidic conditions compared to methoxy groups .
- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate) create strong electron-deficient aromatic rings, favoring electrophilic substitution at distinct positions compared to methoxy groups .
Biological Activity
Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by the presence of bromine and fluorine substituents, which are known to influence its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 295.1 g/mol.
Target Interactions
The specific molecular targets of this compound are not fully elucidated. However, compounds with similar structures often interact with various biological macromolecules, including enzymes and receptors. The bromine and fluorine substituents may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Enzymatic Interactions
Research indicates that this compound can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to the modulation of metabolic pathways, influencing the bioavailability and efficacy of co-administered drugs.
Anticancer Properties
This compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways such as MAPK/ERK. This pathway is integral to cell proliferation and survival, making it a critical target in cancer therapy.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also exhibit such properties. The presence of halogen atoms typically enhances the antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized. However, it is expected to undergo phase I and phase II metabolic reactions, which can lead to the formation of various metabolites with differing biological activities. Factors such as solubility, stability under physiological conditions, and interaction with plasma proteins will significantly influence its pharmacokinetics.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential effects of this compound:
- Cell-Based Assays : In vitro studies have shown that similar compounds affect cell viability and proliferation in various cancer cell lines. For instance, compounds targeting PD-1/PD-L1 interactions have demonstrated significant effects on T-cell activation, suggesting a potential immunomodulatory role for this compound as well .
- Toxicity Studies : Animal model studies indicate that while low doses may exert therapeutic effects, higher doses could lead to toxicity, including liver damage and oxidative stress. This highlights the importance of dosage optimization in therapeutic applications.
- Metabolic Pathways : Investigations into metabolic pathways reveal that this compound interacts with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction suggests possible implications for drug-drug interactions when co-administered with other pharmaceuticals.
Summary Table of Biological Activities
| Activity | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis via MAPK/ERK pathway modulation | |
| Antimicrobial | Potential disruption of microbial membranes | |
| Enzymatic Interaction | Modulates cytochrome P450 activity | |
| Toxicity | High doses associated with liver toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
